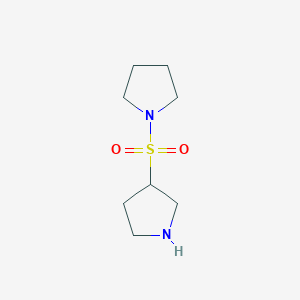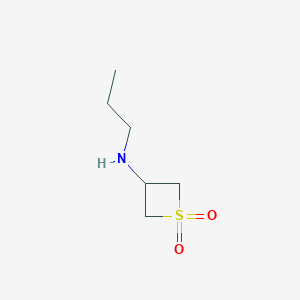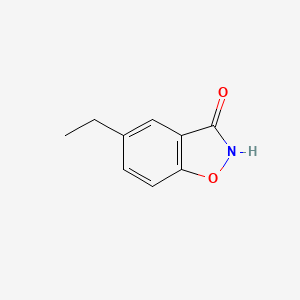
3-Ethyl-4-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the third position, a methyl group at the fourth position, and a sulfonyl chloride group at the first position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-4-methylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 3-ethyl-4-methylbenzene (also known as 3-ethyl-4-methyltoluene) with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Common nucleophiles include amines (R-NH2) and alcohols (R-OH), typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives are formed.
Reduction: The major product is the corresponding sulfonyl hydride.
Applications De Recherche Scientifique
3-Ethyl-4-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into aromatic compounds.
Biology: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial properties.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar structure but lacks the ethyl group at the third position.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of an ethyl group.
4-Methylbenzenemethanesulfonyl chloride: Similar structure but with a methanesulfonyl group instead of a sulfonyl chloride group.
Uniqueness
3-Ethyl-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C9H11ClO2S |
|---|---|
Poids moléculaire |
218.70 g/mol |
Nom IUPAC |
3-ethyl-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-3-8-6-9(13(10,11)12)5-4-7(8)2/h4-6H,3H2,1-2H3 |
Clé InChI |
AHFJLBBHCQGBBW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13241667.png)

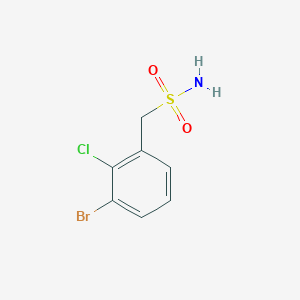
![2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
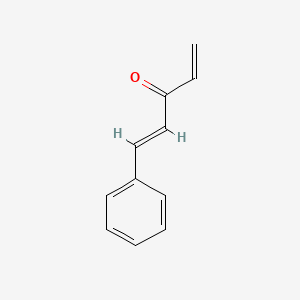
amine](/img/structure/B13241694.png)
